2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an isoquinoline moiety attached to the propanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isoquinoline moiety. One common method involves the reaction of tert-butoxycarbonyl chloride with the amino acid precursor in the presence of a base such as triethylamine. The isoquinoline moiety can be introduced through a coupling reaction using reagents like isoquinoline-1-carboxylic acid and a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid may involve large-scale batch or continuous flow processes. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline moiety, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing selective reactions to occur at other functional sites. The isoquinoline moiety can interact with biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid can be compared with other similar compounds:
2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid: Similar structure but with a piperidine ring instead of an isoquinoline moiety.
2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: Contains a chlorophenyl group instead of an isoquinoline moiety.
2-{[(Tert-butoxy)carbonyl]amino}-3-(4-boronophenyl)propanoic acid: Features a boronophenyl group in place of the isoquinoline moiety.
The uniqueness of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-isoquinolin-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-13-12-7-5-4-6-11(12)8-9-18-13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
KKGSNEQPZCQBED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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